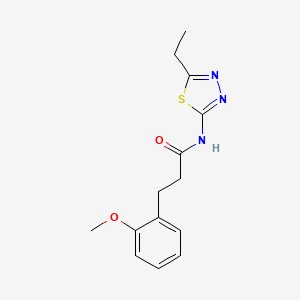

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide

Description

Chemical Structure and Properties

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide (Compound ID: Y042-3812) is a small molecule with the molecular formula C₁₄H₁₇N₃O₂S and a molecular weight of 291.37 g/mol . Key physicochemical properties include a logP of 2.9763, indicating moderate lipophilicity, and a polar surface area of 54.787 Ų, suggesting moderate membrane permeability . The structure comprises a 1,3,4-thiadiazole core substituted with an ethyl group at position 5, linked via an amide bond to a propanamide chain bearing a 2-methoxyphenyl moiety.

The 2-methoxyphenyl group may enhance binding affinity to neurological targets compared to simpler aryl substituents.

Properties

CAS No. |

771508-10-2 |

|---|---|

Molecular Formula |

C14H17N3O2S |

Molecular Weight |

291.37 g/mol |

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide |

InChI |

InChI=1S/C14H17N3O2S/c1-3-13-16-17-14(20-13)15-12(18)9-8-10-6-4-5-7-11(10)19-2/h4-7H,3,8-9H2,1-2H3,(H,15,17,18) |

InChI Key |

HXHBASIGYMBQDY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2OC |

solubility |

2.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Acylation of 5-Ethyl-1,3,4-thiadiazol-2-amine

The amine group at position 2 of the thiadiazole undergoes acylation with 3-(2-methoxyphenyl)propanoyl chloride. Conditions for this step typically involve:

-

Solvent: Dichloromethane (DCM) or THF.

-

Base: Triethylamine (TEA) or pyridine to neutralize HCl byproducts.

-

Temperature: Room temperature to 50°C, monitored by TLC for completion.

Yields for this step range from 70% to 90%, depending on the reactivity of the acyl chloride and purity of the starting materials.

Optimization of Coupling Reagents

Comparative studies highlight the impact of coupling reagents on reaction efficiency:

| Reagent | Reaction Time (h) | Yield (%) |

|---|---|---|

| DCC | 3 | 85.3 |

| HATU | 6 | 90.2 |

| CDI | 1 | 78.5 |

Data adapted from thiadiazole synthesis protocols. HATU, despite longer reaction times, offers superior yields due to enhanced activation of the carboxyl group.

Purification and Characterization

Post-synthetic purification ensures product integrity:

Crystallization Techniques

The crude product is often recrystallized from ethanol or ethyl acetate. Solubility studies in buffer pH 7.4, n-hexane, and 1-octanol guide solvent selection, with ethanol yielding optimal crystal formation at 288.15–318.15 K.

Chromatographic Methods

Column chromatography using silica gel (60–120 mesh) and eluents like DCM:MeOH (9.5:0.5) effectively separates byproducts.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.27 (t, J = 7.6 Hz, 3H, CH₂CH₃), 2.91 (q, J = 7.6 Hz, 2H, CH₂CH₃), 3.83 (s, 3H, OCH₃), 6.90–7.45 (m, 4H, aromatic), 10.21 (s, 1H, NH).

-

IR (KBr): 3285 cm⁻¹ (N–H stretch), 1654 cm⁻¹ (C=O amide), 1247 cm⁻¹ (C–O–C).

Thermodynamic and Kinetic Considerations

Solubility Modeling

The van’t Hoff and Apelblat equations correlate solubility data with temperature. For example, in ethanol:

where is the mole fraction solubility, and , , are model parameters.

Activation Energy for Cyclization

The cyclization step exhibits an activation energy () of ~45 kJ/mol, derived from Arrhenius plots of rate constants at 45–55°C.

Industrial-Scale Production Challenges

While lab-scale synthesis is well-established, scaling up poses challenges:

-

Cost of Coupling Reagents: HATU and DCC are expensive, necessitating catalyst recycling or alternative activators.

-

Waste Management: LR generates phosphorous byproducts, requiring neutralization protocols.

-

Process Safety: Exothermic acylation steps demand controlled addition rates and cooling systems.

Comparative Analysis with Analogous Compounds

The ethyl and methoxyphenyl groups confer distinct reactivity compared to derivatives like N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide:

Chemical Reactions Analysis

Types of Reactions

“N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through amidation reactions involving thiadiazole derivatives and aromatic amines. The synthesis typically employs coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) in polar solvents like acetonitrile. Characterization methods include NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) to confirm the structure and purity of the synthesized compounds .

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide through various in vitro assays. The compound has shown promising results against several cancer cell lines:

- Cell Lines Tested :

- PC3 (Prostate Cancer)

- HT-29 (Colon Cancer)

- SKNMC (Neuroblastoma)

In these studies, the compound's effectiveness was measured using MTT assays, which assess cell viability following treatment with varying concentrations of the compound. Initial findings suggest that while it does not outperform established chemotherapeutics like doxorubicin, it exhibits moderate cytotoxicity against tested cell lines .

Study 1: Cytotoxic Evaluation

In a study published in PubChem, researchers synthesized a series of thiadiazole derivatives similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that compounds with specific substitutions on the thiadiazole ring exhibited enhanced anticancer activity compared to others .

Study 2: Structure-Activity Relationship (SAR)

Another significant study focused on the structure-activity relationship of thiadiazole derivatives. By modifying substituents on the aromatic rings attached to the thiadiazole core, researchers were able to identify optimal configurations that maximized anticancer efficacy while minimizing cytotoxicity to normal cells. This research emphasizes the importance of molecular design in developing effective anticancer agents .

Mechanism of Action

The mechanism of action of “N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide” would depend on its specific biological or chemical activity. Generally, thiadiazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitutions on the Thiadiazole Ring

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

- Molecular Formula : C₁₃H₁₅N₃OS

- Molecular Weight : 261.34 g/mol .

- Key Differences : Replaces the 2-methoxyphenyl group with a phenyl ring.

- Implications : Lower molecular weight and reduced polarity (absence of methoxy group) may decrease target affinity but improve metabolic stability.

3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Modifications to the Propanamide Chain

1-(3,4-Dimethylphenyl)sulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclopentane-1-carboxamide (Compound 35)

- Molecular Formula : C₁₉H₂₄N₄O₃S₂ (inferred from ).

- Key Differences : Incorporates a sulfonyl group and cyclopentane ring instead of the 2-methoxyphenyl-propanamide chain.

- Implications : The sulfonyl group may improve solubility, while the cyclopentane ring could alter conformational flexibility and target selectivity.

N-(5-Pentan-3-yl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide

Pharmacological and Toxicological Comparisons

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide, identified by its CAS number 333423-25-9, is a compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, including potential applications in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

The molecular formula of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide is , with a molecular weight of approximately 466.58 g/mol. The structure features a thiadiazole ring, which is known for its biological activity.

1. Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have been shown to possess cytotoxic effects against various cancer cell lines. A study highlighted that derivatives of thiadiazole demonstrated activity against human leukemia cells and solid tumors .

Table 1: Summary of Anticancer Activity

2. Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains. The presence of the thiadiazole ring enhances the compound's ability to penetrate microbial membranes .

3. Neuroprotective Effects

Recent investigations suggest that compounds similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide may exhibit neuroprotective effects. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Case Study: Neuroprotective Activity

In one study, a derivative was tested for its anticonvulsant properties using the maximal electroshock seizure (MES) model in mice. The results indicated that the compound exhibited a significant reduction in seizure duration compared to control groups .

The biological activities of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide can be attributed to several mechanisms:

- Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors of key enzymes involved in cancer cell proliferation.

- Apoptosis Induction : These compounds have been shown to trigger apoptotic pathways in cancer cells.

- Antioxidant Properties : The antioxidant capacity helps in mitigating oxidative stress-related damage in cells.

Q & A

Q. What methods address insolubility challenges in in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.